- Pyridinopyrimidines as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, China, , ,
Cas no 938443-19-7 (7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione)
![7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione structure](https://it.kuujia.com/scimg/cas/938443-19-7x500.png)
938443-19-7 structure
Nome del prodotto:7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Numero CAS:938443-19-7
MF:C7H4ClN3O2
MW:197.578559875488
MDL:MFCD12031297
CID:827193
PubChem ID:40152233
7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 7-chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione
- 7-chloro-Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 7-chloropyrido[2,3-d]pyrimidine-2,4-diol
- Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 7-chloro-
- PubChem23136
- DJHNDPHQSQMESD-UHFFFAOYSA-N
- FCH2245731
- AB65736
- AX8162990
- P93197
- A844719
- 7-chloranyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione
- 7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (ACI)
- 7-ChloroPyrido[2,3-d]pyrimidine-2,4-dione
- 7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
- 7-chloro-3H,8H-pyrido[2,3-d]pyrimidine-2,4-dione
- CS-B0237
- 7-chloro-4-hydroxy-3H-pyrido[2,3-d]pyrimidin-2-one
- EN300-4254253
- AKOS015918676
- 938443-19-7
- DB-079719
- AKOS006343585
- SCHEMBL1218582
- MFCD12755863
- DTXSID20654004
- CS-13543
- F15711
-
- MDL: MFCD12031297
- Inchi: 1S/C7H4ClN3O2/c8-4-2-1-3-5(9-4)10-7(13)11-6(3)12/h1-2H,(H2,9,10,11,12,13)
- Chiave InChI: DJHNDPHQSQMESD-UHFFFAOYSA-N
- Sorrisi: O=C1NC2C(=CC=C(N=2)Cl)C(=O)N1
Proprietà calcolate
- Massa esatta: 196.99900
- Massa monoisotopica: 196.9992041g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 0
- Complessità: 258
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.7
- Superficie polare topologica: 71.1
Proprietà sperimentali
- Densità: 1.561±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilità: Molto leggermente solubile (0,13 g/l) (25°C),
- PSA: 78.61000
- LogP: 0.26480
7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Informazioni sulla sicurezza
7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0572-5G |
7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
938443-19-7 | 95% | 5g |
¥ 4,217.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0572-500MG |
7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
938443-19-7 | 95% | 500MG |
¥ 937.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0572-250MG |
7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
938443-19-7 | 95% | 250MG |
¥ 495.00 | 2023-04-12 | |
ChemScence | CS-B0237-1g |
7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
938443-19-7 | 97.77% | 1g |
$193.0 | 2022-04-26 | |
Matrix Scientific | 131497-5g |
7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 97% |
938443-19-7 | 97% | 5g |
$1575.00 | 2023-09-07 | |
Matrix Scientific | 131497-1g |
7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 97% |
938443-19-7 | 97% | 1g |
$585.00 | 2023-09-07 | |
Alichem | A029191297-1g |
7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
938443-19-7 | 95% | 1g |
$514.80 | 2023-08-31 | |
ChemScence | CS-B0237-100mg |
7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
938443-19-7 | 97.77% | 100mg |
$45.0 | 2022-04-26 | |
ChemScence | CS-B0237-250mg |
7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
938443-19-7 | 97.77% | 250mg |
$74.0 | 2022-04-26 | |
Enamine | EN300-4254253-1.0g |
7-chloropyrido[2,3-d]pyrimidine-2,4-diol |
938443-19-7 | 95.0% | 1.0g |
$165.0 | 2025-03-15 |
7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Solvents: Toluene ; 4 h, 110 °C; 16 h, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
Riferimento
- Preparation of pyridine and morpholine derivatives as combination products for treatment of cancer., United States, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Solvents: Toluene ; 4 h, rt → 115 °C; 16 h, 115 °C
Riferimento
- Preparation of 1H-pyrido[2,3-d]pyrimidine derivatives for combination therapy of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Solvents: Toluene ; rt; 4 h, 115 °C; 16 h, cooled
Riferimento
- Preparation of imidazolylheteroaryldiamine derivatives for use as JAK kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Solvents: Toluene ; 115 °C
Riferimento
- Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: The discovery of AZD8055 and AZD2014Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1212-1216,
Synthetic Routes 6
Condizioni di reazione
1.1 Solvents: Toluene ; 4 h, 115 °C; cooled; 16 h
Riferimento
- Pyrido-, pyrazo- and pyrimido-pyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Solvents: Toluene ; 15 h, 110 °C
Riferimento
- Preparation of pyridopyrimidine compounds acting as mTORC 1/2 double-kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condizioni di reazione
1.1 Solvents: Toluene ; 15 h, 110 °C
Riferimento
- Preparation of (piperazinyl)pyridopyrimidines as KRAS G12C mutant protein inhibitor and used for treatment of cancer, China, , ,
Synthetic Routes 9
Condizioni di reazione
1.1 Solvents: Toluene ; 4 h, reflux
Riferimento
- Preparation of heteroaryl-fused-pyrimidine derivatives as mTOR and PI3K inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 10
Condizioni di reazione
1.1 Solvents: Toluene ; rt; 4 h, rt → 115 °C; cooled; 16 h, cooled
Riferimento
- 2-Methylmorpholine-substituted pyrido-, pyrazo- and pyrimidopyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condizioni di reazione
1.1 Solvents: Toluene ; 15 h, 110 °C
Riferimento
- Salt and crystal form of mtorc1/2 dual kinase activity inhibitor and preparation method, World Intellectual Property Organization, , ,
Synthetic Routes 12
Condizioni di reazione
1.1 Solvents: Toluene ; 4 h, reflux
Riferimento
- Preparation of heterocycles as mTOR inhibitors, China, , ,
Synthetic Routes 13
Condizioni di reazione
1.1 Solvents: Toluene ; 0 °C; 4 h, 115 °C
Riferimento
- Synthesis of quinazoline heterocyclic mTOR inhibitors treating cancer and infectious diseases, World Intellectual Property Organization, , ,
Synthetic Routes 14
Condizioni di reazione
1.1 Solvents: Toluene ; 15 h, 110 °C
Riferimento
- Use of pyridopyrimidine compounds in preparation of drug for treating nasopharyngeal carcinoma, World Intellectual Property Organization, , ,
7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Raw materials
7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Preparation Products
7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Letteratura correlata
-
1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
938443-19-7 (7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione) Prodotti correlati
- 1340124-22-2(2-(2-bromoethyl)-1,4-difluorobenzene)
- 7477-12-5(Tetrazolo1,5-apyridine-5-carboxylic acid)
- 1282574-89-3((6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine)
- 77128-75-7(Substance P,9-(N-methylglycine)-)
- 1336786-41-4((2S)-1-(6-chloropyridin-2-yl)propan-2-amine)
- 2228296-83-9(2-amino-3-(2,4-dichlorophenyl)-2-methylpropan-1-ol)
- 224311-55-1(2-[Bis(1-adamantyl)phosphino]biphenyl)
- 1517812-18-8(1-amino-3-(2-ethyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid)
- 18734-91-3(2-(Thieno[2,3-d]pyrimidin-4-ylamino)ethanol)
- 1809190-02-0((η5-2,4-Cyclopentadien-1-yl)[(5a,6,7,8,8a-η)-(5aS)-5-oxopentaleno[1,2-b]pyridin-5a(5H)-yl]iron)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:938443-19-7)7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):164.0/737.0